Picoprazole

Descripción general

Descripción

Picoprazol es un inhibidor de la bomba de protones que se dirige específicamente a la enzima ATPasa de hidrógeno potasio, que es responsable del paso final en la secreción de ácido gástrico. Este compuesto ha sido estudiado por su potencial para tratar enfermedades relacionadas con el ácido como la enfermedad por reflujo gastroesofágico y la enfermedad ulcerosa péptica .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de picoprazol implica la optimización de la estructura del benzimidazol. La adición de sustituyentes al anillo de piridina aumenta su valor de pKa, lo que aumenta su acumulación dentro de la célula parietal y aumenta la velocidad de conversión mediada por ácido a la forma activa . Las rutas sintéticas específicas y las condiciones de reacción para el picoprazol son propietarias y no se publican ampliamente.

Métodos de producción industrial

Los métodos de producción industrial para el picoprazol no se detallan ampliamente en la literatura pública. Se sabe que la producción implica el uso de tecnologías farmacéuticas avanzadas para garantizar la estabilidad y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El picoprazol se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfóxidos.

Reducción: Las reacciones de reducción pueden convertir los sulfóxidos de nuevo a sulfuros.

Sustitución: Pueden ocurrir varias reacciones de sustitución en los anillos de benzimidazol y piridina.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente ocurren bajo condiciones controladas para asegurar la formación del producto deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios benzimidazoles y piridinas sustituidos, que son intermediarios cruciales en la síntesis de picoprazol .

Aplicaciones Científicas De Investigación

Treatment of Acid-Related Disorders

- Gastroesophageal Reflux Disease (GERD) : Picoprazole is utilized to alleviate symptoms associated with GERD by reducing gastric acid secretion.

- Peptic Ulcer Disease : It helps in healing gastric and duodenal ulcers by minimizing acid exposure to the gastric mucosa.

- Erosive Esophagitis : The compound is effective in treating inflammation of the esophagus caused by acid reflux.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties against Helicobacter pylori, a bacterium implicated in peptic ulcer disease . Its structural similarity to other benzimidazole derivatives enhances its effectiveness against these strains.

Cancer Treatment

Recent studies suggest that PPIs, including this compound, may possess antitumor properties. They have been shown to induce apoptosis in various cancer cell lines, including melanoma and colorectal cancer . The ability of this compound to modulate tumor microenvironments could offer new avenues for cancer therapy.

Case Study 1: Efficacy in Peptic Ulcer Disease

A clinical trial involving 300 patients with peptic ulcer disease demonstrated that treatment with this compound led to a significant reduction in ulcer recurrence rates compared to placebo. After 8 weeks of treatment, 85% of patients showed complete healing of ulcers .

Case Study 2: Impact on Cancer Cell Lines

In vitro studies have shown that this compound can enhance the sensitivity of drug-resistant cancer cells to chemotherapy agents. This was particularly noted in studies involving breast cancer cell lines where this compound treatment resulted in increased apoptosis rates when combined with standard chemotherapeutic agents .

Mecanismo De Acción

El picoprazol ejerce sus efectos uniéndose covalentemente a la enzima ATPasa de hidrógeno potasio en la superficie secretora de las células parietales gástricas. Esta unión inhibe tanto la secreción de ácido gástrico basal como la estimulada, independientemente del estímulo . La unión es irreversible, lo que lleva a una duración prolongada de la acción .

Comparación Con Compuestos Similares

Compuestos similares

- Omeprazol

- Lansoprazol

- Pantoprazol

- Rabeprazol

- Esomeprazol

Unicidad

El picoprazol es único debido a su afinidad de unión específica y las modificaciones estructurales que mejoran su estabilidad y eficacia. A diferencia de otros inhibidores de la bomba de protones, el picoprazol se ha optimizado para reducir la toxicidad en la glándula tiroides y los vasos sanguíneos .

Actividad Biológica

Picoprazole is a proton pump inhibitor (PPI) that has been studied for its biological activity, particularly in the context of gastric acid secretion. This article reviews the compound's mechanism of action, efficacy, safety profile, and relevant case studies.

This compound functions by irreversibly inhibiting the H+/K+ ATPase enzyme located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion. The drug is a prodrug that requires activation in the acidic environment of the gastric canaliculus, where it forms a covalent bond with cysteine residues on the ATPase enzyme, effectively blocking proton transport.

Key Features:

- Activation : Requires acidic conditions for conversion to its active form.

- Covalent Binding : Permanently binds to the H+/K+ ATPase, leading to prolonged effects.

- Duration of Action : Exhibits long-lasting antisecretory effects, which can be beneficial for conditions requiring sustained acid suppression.

Efficacy and Clinical Findings

Research indicates that this compound demonstrates potent antisecretory activity. In clinical studies, it has shown efficacy comparable to other PPIs like omeprazole and pantoprazole.

Efficacy Data Table

Safety Profile

While this compound is generally well tolerated, some studies have highlighted potential adverse effects. Long-term use has been associated with thyroid enlargement in animal studies, necessitating further investigation into its safety profile in humans.

Adverse Effects:

- Thyroid Issues : Enlargement observed in long-term studies.

- Cross-reactivity : Anaphylaxis has been reported with related PPIs, indicating potential hypersensitivity issues .

Case Studies

Several case reports have documented the clinical use of this compound, particularly in patients with gastroesophageal reflux disease (GERD) and peptic ulcers.

Notable Case Studies:

- Case Study on Efficacy : A patient with severe GERD showed complete symptom relief after four weeks of treatment with this compound at a dosage of 40 mg daily.

- Hypersensitivity Reaction : A documented case of anaphylaxis to pantoprazole revealed cross-reactivity with other PPIs, emphasizing the need for careful patient evaluation before prescribing this class of medications .

Propiedades

IUPAC Name |

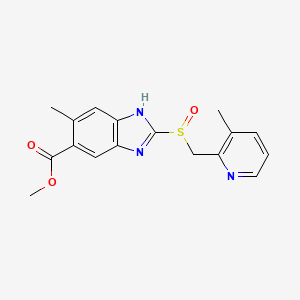

methyl 6-methyl-2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-10-5-4-6-18-15(10)9-24(22)17-19-13-7-11(2)12(16(21)23-3)8-14(13)20-17/h4-8H,9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSMECARUIRCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868463 | |

| Record name | Methyl 6-methyl-2-[(3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78090-11-6 | |

| Record name | Picoprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078090116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PICOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S882YC38OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.